2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline
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Overview
Description
2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline is a chemical compound that belongs to the quinazoline class Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a 4-chlorophenyl group and a 4-methylpiperazin-1-yl group attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the quinazoline ring with a 4-chlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using 4-chlorobenzene as the reagent.
Attachment of the 4-Methylpiperazin-1-yl Group: The final step involves the introduction of the 4-methylpiperazin-1-yl group. This can be accomplished through a nucleophilic substitution reaction using 4-methylpiperazine as the reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit certain enzymes and receptors involved in cell proliferation.
Pharmacology: It is used in pharmacological studies to understand its effects on various biological pathways and its potential as a drug candidate.
Chemical Biology: The compound is employed in chemical biology research to study its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain kinases or receptors, leading to the modulation of signaling pathways involved in cell growth and proliferation. This inhibition can result in the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine core instead of quinazoline.
2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)benzimidazole: Similar structure but with a benzimidazole core.
2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)quinoline: Similar structure but with a quinoline core.
Uniqueness
2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline is unique due to its specific quinazoline core, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and 4-methylpiperazin-1-yl groups further enhances its pharmacological potential, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4/c1-23-10-12-24(13-11-23)19-16-4-2-3-5-17(16)21-18(22-19)14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATIXFIANBVNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351967 |
Source
|
Record name | 2-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5996-13-4 |
Source
|
Record name | 2-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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